1-(cyclopropanesulfonyl)-N,N-dimethylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropanesulfonyl)-N,N-dimethylpiperidine-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropane ring attached to a sulfonyl group, which is further connected to a piperidine ring with a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropanesulfonyl)-N,N-dimethylpiperidine-3-carboxamide typically involves multiple steps, starting with the formation of the cyclopropanesulfonyl chloride. This intermediate is then reacted with N,N-dimethylpiperidine-3-carboxamide under controlled conditions to yield the final product. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropanesulfonyl)-N,N-dimethylpiperidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-N,N-dimethylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: Use in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(cyclopropanesulfonyl)-N,N-dimethylpiperidine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions, while the carboxamide group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
1-(Cyclopropanesulfonyl)piperazine: A related compound with a similar structure but lacking the carboxamide group.
N,N-Dimethylpiperidine-3-carboxamide: A simpler analog without the cyclopropanesulfonyl group.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N,N-dimethylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3S/c1-12(2)11(14)9-4-3-7-13(8-9)17(15,16)10-5-6-10/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVMQPNYKPLAJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN(C1)S(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.